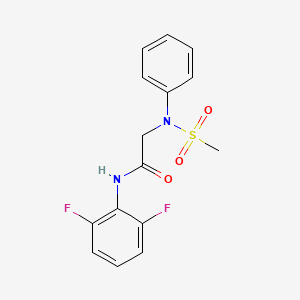

N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as DFP-10825, is a novel chemical compound with potential applications in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS). In

科学研究应用

Coordination Chemistry and Metal Complexes

DFForm forms coordination complexes with metal ions, particularly potassium. For instance, treatment of K[N(SiMe3)2] with DFFormH in toluene results in the formation of [K(DFForm)]∞ (1), a poorly soluble material. Upon dissolution in THF and layering with n-hexane, it crystallizes into a two-dimensional polymer. The unique coordination involves bridging between four symmetry-equivalent potassium ions, creating a fascinating μ4-(N, N’, F, F’): (N, N’):η4(Ar-C(2,3,4,5,6)): (F", F"') DFForm structure .

Boronic Acid Derivatives

DFForm derivatives, such as 2,6-difluorophenylboronic acid, find applications in organic synthesis and medicinal chemistry. These compounds can serve as versatile intermediates for Suzuki-Miyaura cross-coupling reactions, allowing the introduction of aryl groups into various substrates .

Drug Design and Medicinal Chemistry

Researchers explore DFForm-based molecules for drug design. By modifying the phenylglycinamide scaffold, they aim to develop novel pharmaceutical agents. The methylsulfonyl group and fluorine substitutions contribute to the compound’s pharmacological properties, potentially targeting specific biological pathways .

Nitrogen-Containing Heterocycles

DFForm belongs to the pyrrolopyrazine scaffold, a nitrogen-containing heterocyclic compound. This scaffold has diverse biological activities, making it relevant for drug discovery. Scientists investigate synthetic methods to access pyrrolopyrazines and evaluate their potential as therapeutic agents .

Metal–Arene Interactions

While metal–arene interactions are common in group one chemistry, DFForm’s aromatic substituents provide additional coordination modes. Exploring η6 coordination and other metal–arene interactions involving DFForm derivatives could lead to interesting applications in catalysis and materials science .

Crystal Engineering and Supramolecular Chemistry

The ability to deconstruct DFForm polymers into one-dimensional structures highlights its relevance in crystal engineering. Researchers manipulate solvent conditions to control the coordination modes and crystal packing. Understanding these interactions aids in designing functional materials .

作用机制

Target of Action

Compounds with similar structures, such as 2,6-difluorophenylboronic acid , have been used in the synthesis of potent TGR5 agonists . TGR5 is a G protein-coupled receptor that is activated by bile acids .

Mode of Action

If it acts similarly to related compounds, it may interact with its target proteins to modulate their activity .

Biochemical Pathways

If it acts as a tgr5 agonist like related compounds , it could potentially influence bile acid signaling pathways .

Result of Action

If it acts as a TGR5 agonist, it could potentially influence cellular processes regulated by bile acid signaling .

属性

IUPAC Name |

N-(2,6-difluorophenyl)-2-(N-methylsulfonylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(11-6-3-2-4-7-11)10-14(20)18-15-12(16)8-5-9-13(15)17/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPURPQHRSCWNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)

![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)

![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)

![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)